molecular formula C19H22N2O2S B3019641 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide CAS No. 1706329-38-5

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide

Cat. No. B3019641
CAS RN: 1706329-38-5
M. Wt: 342.46
InChI Key: DNVCGMVZQIRRPM-UHFFFAOYSA-N
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Description

The compound "N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activities, which can provide insights into the general class of compounds to which the specified compound belongs. Benzamides are a class of compounds known for their diverse range of biological activities, including antimicrobial, gastrokinetic, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoyl chlorides with amines or the condensation of carboxylic acids with amines or hydrazides. For example, the synthesis of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was achieved by reacting ortho-toluylchloride with 2-amino-4-picoline . Similarly, 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides were synthesized through a multi-step process starting with 2-hydroxy benzoic acid hydrazide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Benzamide derivatives often exhibit a range of molecular interactions, including hydrogen bonding, which can influence their crystalline structure and stability. For instance, single crystal X-ray diffraction studies have shown that some benzamide compounds are rigid molecules due to the presence of internal hydrogen bonding . The molecular structure of benzamides can be characterized using techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including cyclocondensation and reactions with secondary ligands to form metal complexes. For example, ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides were synthesized by reacting the ligand with RuCl3.3H2O and secondary ligands . The reactivity of the benzamide moiety can be influenced by the substituents on the benzene ring and the nature of the amide bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting point, solubility, and spectral data, are crucial for their identification and characterization. The melting points of these compounds can vary widely, as seen with 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, which has a melting point range of 164.9°C–165.8°C . The solubility of benzamides can be influenced by the presence of substituents, which can also affect their antimicrobial activity . Spectroscopic techniques provide detailed information about the functional groups present in the molecules .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-21-10-9-13-11-14(7-8-16(13)21)17(22)12-20-19(23)15-5-3-4-6-18(15)24-2/h3-8,11,17,22H,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVCGMVZQIRRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(methylthio)benzamide

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